molecular formula C27H34N4O3 B1672327 Fedovapagon CAS No. 347887-36-9

Fedovapagon

Cat. No.: B1672327
CAS No.: 347887-36-9
M. Wt: 462.6 g/mol
InChI Key: RUOLFWZIFNQQGH-DEOSSOPVSA-N
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Description

Mechanism of Action

Target of Action

Fedovapagon, also known as VA106483, is a synthetic peptide that primarily targets the Vasopressin V2 receptor (V2R) . The V2R is a type of receptor in the body that responds to the hormone vasopressin .

Mode of Action

This compound acts as an agonist for the V2R . This means it binds to the V2R and activates it . The activation of V2R by this compound triggers a series of biochemical reactions that lead to the reabsorption of water from urine as it passes towards the bladder .

Biochemical Pathways

The activation of V2R by this compound leads to the reabsorption of water in the kidney’s collecting ducts . This process is part of the body’s overall fluid balance regulation. By promoting water reabsorption, this compound reduces the volume of urine produced, which can help alleviate conditions like nocturia .

Pharmacokinetics

Studies have been conducted to investigate the potential for co-administration of strong inhibitors or inducers of cyp3a4 to alter the pharmacokinetics of this compound .

Result of Action

The primary result of this compound’s action is a reduction in nocturnal urine volume . This can lead to a decrease in nocturnal void frequency and an increase in the time to first nocturnal void . These effects can be beneficial for individuals suffering from nocturia .

Action Environment

It’s worth noting that the effectiveness of this compound can be influenced by factors such as the patient’s hydration status and the presence of other medications, particularly those that can affect the cyp3a4 enzyme system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fedovapagon involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as reducing agents and protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Fedovapagon undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives. Substitution reactions may yield various substituted derivatives depending on the nucleophile or electrophile used .

Scientific Research Applications

Fedovapagon has been extensively studied for its potential therapeutic applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Fedovapagon

This compound is unique in its high selectivity for the vasopressin V2 receptor, which minimizes the risk of side effects associated with the activation or inhibition of other vasopressin receptors. This selectivity makes it a promising candidate for the treatment of nocturia and other conditions where modulation of the vasopressin V2 receptor is beneficial .

Properties

IUPAC Name

(2S)-2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOLFWZIFNQQGH-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCC[C@H]4C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188331
Record name Fedovapagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347887-36-9
Record name Fedovapagon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347887369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedovapagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11734
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fedovapagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N2,N2-Dimethyl-N1-[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]-1,2-pyrrolidinedicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEDOVAPAGON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX2GBO4I0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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